Trifluoroacetamide

Thermodynamics Hydrogen Bonding Sublimation

Trifluoroacetamide (Tfac) is the premier N-terminal protecting group for solid-phase peptide synthesis (SPPS) when hyperlabile, chemoselective deprotection is required—cleaved under mild basic conditions that preserve methyl esters. For GC-MS, its TFA derivatives offer superior volatility and thermal stability, ensuring early elution and no interference. In lithium battery research, it enabled the first single-crystal XRD of LiFSA:TFAA complexes, critical for understanding electrolyte networks. For XPS, it serves as an essential reference to differentiate amine vs. hydroxyl surface groups by C1s binding energy. Choose Trifluoroacetamide for validated, application-critical performance.

Molecular Formula C2H2F3NO
Molecular Weight 113.04 g/mol
CAS No. 354-38-1
Cat. No. B147638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoroacetamide
CAS354-38-1
Synonyms2.2.2-Trifluoroacetamide
Molecular FormulaC2H2F3NO
Molecular Weight113.04 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)N
InChIInChI=1S/C2H2F3NO/c3-2(4,5)1(6)7/h(H2,6,7)
InChIKeyNRKYWOKHZRQRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoroacetamide (CAS 354-38-1): Key Physicochemical Properties and Procurement Baseline


Trifluoroacetamide (CAS 354-38-1) is a primary amide derivative of trifluoroacetic acid, characterized by a highly electron-withdrawing trifluoromethyl group. Its standard physical state is a white to pale cream crystalline powder with a molecular weight of 113.03 g/mol. Key physicochemical parameters include a melting point range of 73-75 °C , a boiling point of 162.5 °C at atmospheric pressure , and a notably high aqueous solubility of 460 g/L at 20-23 °C, which produces a solution with a pH of 3.6 . The compound is routinely supplied at ≥98.0% purity (GC) for research and industrial synthesis applications .

Trifluoroacetamide Procurement: Why Analogs Like Acetamide and N-Methyltrifluoroacetamide Are Not Direct Substitutes


Despite belonging to the same amide class, substituting Trifluoroacetamide with a closely related analog like acetamide (CH₃CONH₂) or N-methyltrifluoroacetamide (CF₃CONHCH₃) is not feasible for many scientific applications due to quantifiable differences in physical state, reactivity, and performance. The presence of the -CF₃ group dramatically alters hydrogen bonding strength compared to acetamide [1], while the primary amide structure confers distinct solubility and reactivity profiles versus its N-methylated derivative [2]. The following evidence guide quantifies these critical differentiations in specific experimental and industrial contexts, providing a basis for selection where generic substitution would compromise experimental outcomes or process efficiency.

Quantitative Evidence Guide for Trifluoroacetamide: Head-to-Head Performance Data Against Key Comparators


Thermodynamic and Hydrogen-Bonding Profile: Trifluoroacetamide vs. Acetamide

Trifluoroacetamide (CF₃CONH₂) exhibits a nearly identical enthalpy of sublimation (ΔsubH) to its non-fluorinated analog, acetamide (CH₃CONH₂), but with a distinct underlying intermolecular interaction profile [1]. The ΔsubH for trifluoroacetamide is 81.0 kJ/mol, which is comparable to the value for acetamide [2]. However, this near-equality is attributed to a compensatory effect: the larger contribution of the CF₃ group to dispersion forces is offset by weaker hydrogen bonding in the fluorinated compound's crystal lattice compared to the strong hydrogen-bond network in acetamide [1].

Thermodynamics Hydrogen Bonding Sublimation Physicochemical Properties

Synthetic Utility: Trifluoroacetamide as a Superior Alternative to the Gabriel Synthesis

Trifluoroacetamide enables a more convenient and versatile alternative to the classic Gabriel synthesis for preparing primary amines. Its sodium salt can be efficiently N-alkylated with alkyl halides in a solid-liquid two-phase system using K₂CO₃ as a base, yielding N-alkyltrifluoroacetamides in good to excellent yields . Critically, this method allows for successive alkylation with different alkyl groups under phase-transfer conditions, a capability not available with phthalimide in the traditional Gabriel synthesis . The resulting trifluoroacetyl group is readily cleaved under mild hydrolytic conditions to release the desired primary amine [1].

Organic Synthesis Amine Synthesis Protecting Groups Phase-Transfer Catalysis

Analytical Differentiation: Trifluoroacetamide vs. Trifluoroacetate via XPS Binding Energy

Trifluoroacetamide can be analytically distinguished from its corresponding ester, a trifluoroacetate, using X-ray Photoelectron Spectroscopy (XPS) based on the binding energy (BE) of the CF₃ carbon in the C1s spectrum. In a trifluoroacetamide derivative, the BE for the CF₃ component is approximately 292.3 eV [1]. In contrast, for a trifluoroacetate, this BE can be as high as 294.2 eV, a difference attributed to the chemical environment of the functional group, particularly in densely packed hydroxyl groups [2].

Surface Analysis XPS Derivatization Polymer Chemistry

Electrolyte Performance: Trifluoroacetamide vs. N-Methyltrifluoroacetamide in Eutectic Electrolytes

While N-methyltrifluoroacetamide (MTFAA) is a key component in high-performance eutectic electrolytes for lithium batteries, the unsubstituted Trifluoroacetamide (TFAA) serves a distinct and foundational role in understanding the system's fundamental properties [1]. The crystal structure of a LiFSA:TFAA (1:1 molar ratio) complex has been solved for the first time, revealing a specific hydrogen-bonding network that governs the electrolyte's structure [2]. In contrast, an optimized LiFSA:MTFAA (1:1.5) electrolyte demonstrates high electrochemical performance, including reversible lithium deposition/dissolution and stability for 100 charge/discharge cycles with a high-voltage LiNi₀.₅Mn₁.₅O₄ cathode [3].

Battery Technology Eutectic Electrolytes Lithium-Ion Batteries Electrochemistry

GC-MS Derivatization Performance: Trifluoroacetamide Derivatives vs. Other Acylated Derivatives

In a comparative study evaluating acetyl, trifluoroacetyl, and heptafluorobutyryl derivatives of bacterial amines for gas chromatography, the trifluoroacetamides were deemed the most satisfactory with respect to derivative volatility and stability [1]. A 2.74 m x 0.2 cm i.d. OV-17 column successfully separated a mixture of 19 different trifluoroacetamides using a temperature program from 70 to 280°C at 6.75°C/min, demonstrating the method's high resolving power [2].

Analytical Chemistry GC-MS Derivatization Amine Analysis

Optimal Application Scenarios for Trifluoroacetamide Based on Evidence-Backed Differentiation


Solid-Phase Peptide Synthesis (SPPS): Utilizing Trifluoroacetamide as a Hyperlabile N-Terminal Protecting Group

In SPPS, trifluoroacetamide (Tfac) is selected for N-terminal protection when a hyperlabile group is required that offers advantages over traditional protectors like Fmoc or Boc [8]. Its value proposition is based on: (1) its ability to be installed easily and inexpensively, improving atom economy [8]; (2) its high lability, enabling cleavage under mild basic conditions that are orthogonal to many other protecting groups [9]; and (3) the established, mild cleavage conditions (e.g., using potassium carbonate in methanol) that preserve other sensitive functionalities like methyl esters . This evidence supports its procurement for synthesizing complex, multifunctional peptides where chemoselective deprotection is paramount.

GC-MS Method Development: Achieving High-Resolution Separation of Complex Amine Mixtures

Analytical chemists should prioritize trifluoroacetamide as a reference standard or derivatization building block when developing GC-MS methods for complex amine-containing samples [8]. The evidence confirms that trifluoroacetyl (TFA) derivatives confer superior volatility and thermal stability compared to acetyl or heptafluorobutyryl analogs, which translates directly to improved chromatographic resolution [9]. This is demonstrated by the successful separation of 19 bacterial amine derivatives, confirming the approach's efficacy for complex biological matrices [9]. Furthermore, the high volatility of the TFA group ensures that residual byproducts from silylation reactions, such as trifluoroacetamide itself, elute early in the chromatogram and do not interfere with later-eluting analytes of interest .

Fundamental Electrolyte Research: Characterizing Hydrogen-Bonding Networks in Next-Generation Batteries

For materials scientists and electrochemists investigating novel eutectic electrolytes for lithium-based batteries, trifluoroacetamide is the preferred compound for fundamental structural studies [8]. Unlike its N-methylated counterpart (MTFAA), which is optimized for device performance, trifluoroacetamide has enabled the first-ever single-crystal X-ray diffraction analysis of a key LiFSA:TFAA (1:1) complex [9]. This structure provides critical, quantifiable insights into the hydrogen-bonding network that underpins electrolyte stability and ion transport [9]. Procurement for this application is justified by the compound's unique ability to crystallize with lithium salts, offering a direct experimental window into the molecular basis of electrolyte function, which is essential for guiding the rational design of improved formulations.

Advanced Surface Chemical Analysis: Distinguishing Amine vs. Hydroxyl Functionalities with XPS

Trifluoroacetamide is a critical analytical standard in X-ray Photoelectron Spectroscopy (XPS) workflows designed to differentiate surface-bound amine (-NH₂) groups from hydroxyl (-OH) groups [8]. When a surface is derivatized with trifluoroacetic anhydride (TFAA), amines are converted to trifluoroacetamides, while hydroxyls form trifluoroacetates. The resulting XPS C1s spectrum shows a clear, quantifiable difference: the CF₃ component of the amide has a binding energy (BE) of approximately 292.3 eV, whereas the ester's CF₃ BE can be as high as 294.2 eV [9]. This ~1.9 eV difference allows for unambiguous identification and quantification of these functional groups. Therefore, having a pure trifluoroacetamide reference is essential for accurate BE calibration and peak assignment in this increasingly important surface analysis technique for polymers and biomaterials.

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